

# Technical Guide: N-Methyl-4-phenoxybenzylamine (CAS No. 169943-40-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Methyl-4-phenoxybenzylamine*

Cat. No.: B064334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Methyl-4-phenoxybenzylamine** is a secondary amine belonging to the benzylamine class of organic compounds. Its structure, featuring a flexible phenoxy ether linkage and a methylated amine, suggests its potential as a versatile scaffold in medicinal chemistry. While specific research on this compound is limited, analysis of structurally related molecules indicates its potential as a modulator of key biological targets, including enzymes and receptors. This document provides a comprehensive overview of its known properties, a plausible synthetic route with detailed protocols, and an exploration of its potential biological activities based on available scientific literature.

## Physicochemical Properties

The known physicochemical properties of **N-Methyl-4-phenoxybenzylamine** are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

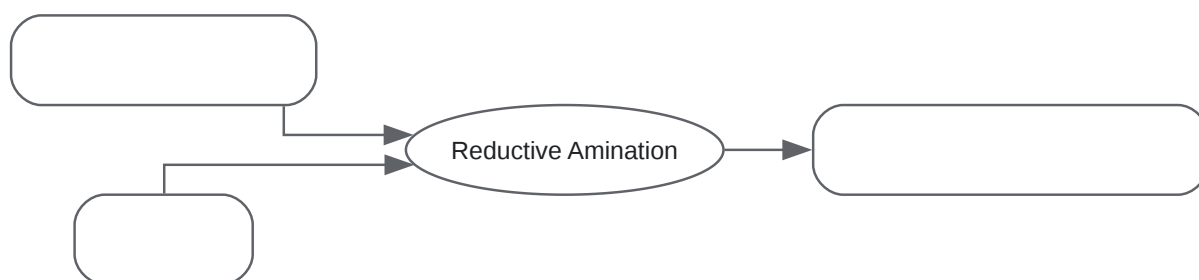
Property	Value	Source
CAS Number	169943-40-2	-
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO	-
Molecular Weight	213.28 g/mol	-
Boiling Point	311.2 ± 25.0 °C at 760 mmHg	-
Density	1.057 g/cm <sup>3</sup>	-
Flash Point	128.2 °C	-
Refractive Index	1.567	-

## Synthesis

A likely and efficient synthetic pathway for **N-Methyl-4-phenoxybenzylamine** involves a two-step process starting from 4-phenoxybenzaldehyde and methylamine via reductive amination. This method is widely used for the preparation of N-alkylated amines.

## Synthetic Workflow

The overall synthetic workflow is depicted below:



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-Methyl-4-phenoxybenzylamine**.

## Experimental Protocol: Reductive Amination

This protocol describes the synthesis of **N-Methyl-4-phenoxybenzylamine** from 4-phenoxybenzaldehyde and methylamine using sodium triacetoxyborohydride as the reducing agent.

#### Materials:

- 4-Phenoxybenzaldehyde
- Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 equivalent) in 1,2-dichloroethane (DCE).
- **Amine Addition:** Add a solution of methylamine (1.1-1.5 equivalents) to the stirred solution of the aldehyde. If using methylamine hydrochloride, a base such as triethylamine (1.1 equivalents) should be added to liberate the free amine.

- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Further Purification:** The crude **N-Methyl-4-phenoxybenzylamine** can be further purified by column chromatography on silica gel if necessary.

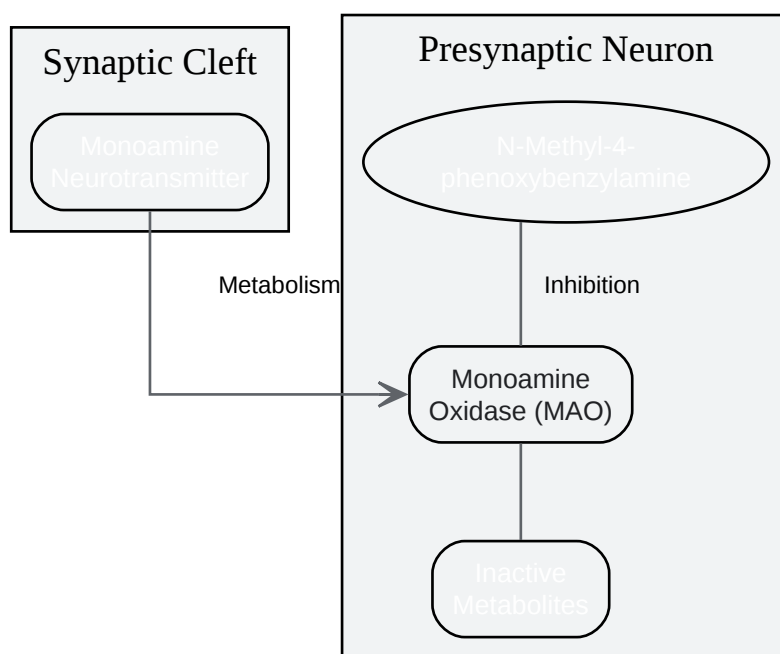
## Potential Biological Activity

While no direct biological studies on **N-Methyl-4-phenoxybenzylamine** have been identified, its structural similarity to known bioactive molecules suggests potential therapeutic applications.

## Monoamine Oxidase (MAO) Inhibition

Structurally similar compounds, such as 4-(O-benzylphenoxy)-N-methylalkylamines, have been identified as inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by several antidepressant and anti-Parkinson's disease drugs.

The potential mechanism of action is illustrated below:



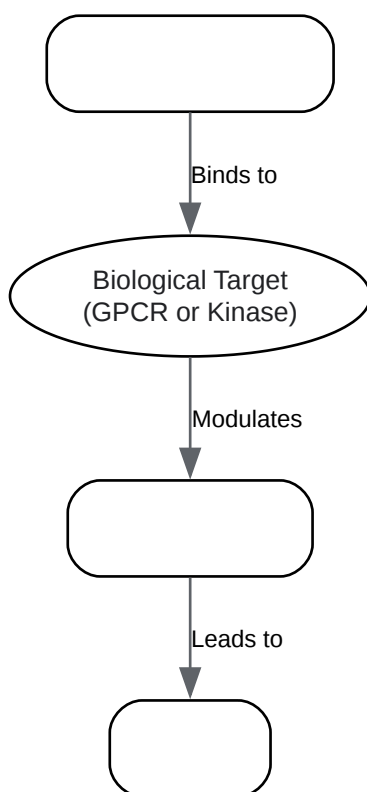
[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via MAO inhibition.

## G Protein-Coupled Receptor (GPCR) and Kinase Modulation

The 4-phenoxybenzylamine scaffold is recognized in medicinal chemistry as a versatile building block for the synthesis of small molecule inhibitors targeting G protein-coupled receptors (GPCRs) and kinases. These protein families are implicated in a vast array of cellular signaling pathways and are prominent drug targets. While phenoxybenzamine, a different molecule, acts as an irreversible antagonist at certain GPCRs, it is plausible that **N-Methyl-4-phenoxybenzylamine** could serve as a ligand for these receptor types. Further screening and biological assays would be necessary to confirm any such activity.

The logical relationship for its potential role as a GPCR or kinase inhibitor is outlined below:



[Click to download full resolution via product page](#)

Caption: Logical flow of potential GPCR or kinase modulation.

## Conclusion

**N-Methyl-4-phenoxybenzylamine** is a compound with interesting potential for drug discovery and development. While direct biological data is currently lacking, its physicochemical properties are defined, and a reliable synthetic route is readily devisable. Based on the activity of structurally related compounds, future research into its potential as a monoamine oxidase inhibitor, or as a ligand for GPCRs and kinases, is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to initiate further investigation into the therapeutic potential of this molecule.

- To cite this document: BenchChem. [Technical Guide: N-Methyl-4-phenoxybenzylamine (CAS No. 169943-40-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b064334#n-methyl-4-phenoxybenzylamine-cas-number-169943-40-2\]](https://www.benchchem.com/product/b064334#n-methyl-4-phenoxybenzylamine-cas-number-169943-40-2)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)